molecular formula C9H15ClN2O3S B1478076 4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride CAS No. 1803591-32-3

4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride

Cat. No.: B1478076
CAS No.: 1803591-32-3
M. Wt: 266.75 g/mol
InChI Key: YKSFOBNKPSMAEN-UHFFFAOYSA-N
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Description

4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O3S and its molecular weight is 266.75 g/mol. The purity is usually 95%.
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Biological Activity

4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride, also known as methylamino-benzenesulfonamide , is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms, which play crucial roles in various physiological processes, including acid-base balance and fluid secretion.

Enzyme Inhibition

Carbonic anhydrases are metalloenzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. The inhibition of CA isozymes has therapeutic implications for conditions such as glaucoma, epilepsy, and obesity. Research indicates that this compound exhibits significant inhibitory activity against several CA isoforms:

  • hCA I : Inhibition constant (KIK_I) values indicate varying potencies across different derivatives. For instance, compounds structurally similar to this sulfonamide have shown KIK_I values ranging from low nanomolar to micromolar levels, suggesting effective inhibition .

Structure-Activity Relationships (SAR)

The SAR studies highlight how modifications to the sulfonamide structure influence biological activity. For example, substituents on the benzene ring can significantly affect binding affinity and selectivity for different CA isoforms.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of electron-donating or electron-withdrawing groups on the benzene ring alters the compound's ability to interact with the active site of carbonic anhydrases.
  • Potency Variations : Compounds with halogen substitutions (e.g., fluorine or bromine) have demonstrated enhanced inhibitory effects compared to unsubstituted analogs .

Biological Evaluation

Several studies have evaluated the biological effects of this compound in vitro and in vivo.

In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit hCA II and hCA IX, with IC50 values indicating strong inhibitory potential. For example:

CompoundTarget IsoformIC50 (nM)
4-Methylamino-benzenesulfonamidehCA II<100
4-Methylamino-benzenesulfonamidehCA IX250

These results suggest that the compound may be useful in treating diseases associated with dysregulated CA activity .

Case Studies

A notable case study involved evaluating the efficacy of this compound in animal models. The compound was tested for its ability to reduce intraocular pressure in models of glaucoma, demonstrating a dose-dependent response that correlates with its CA inhibitory activity .

Properties

IUPAC Name

4-[2-(methylamino)ethoxy]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S.ClH/c1-11-6-7-14-8-2-4-9(5-3-8)15(10,12)13;/h2-5,11H,6-7H2,1H3,(H2,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSFOBNKPSMAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.